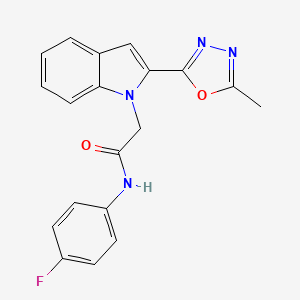
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with trifluoroethyl groups . For example, the synthesis of (2,2,2-trifluoroethyl)arenes involves reacting hydrazones of arylaldehydes with Togni’s CF3-benziodoxolone reagent . Another example is the polymerization of a novel acrylate monomer, tetrafluoro (trifluoromethyl)-λ6-sulfanylethyl acrylate, by initiation with azobisisobutyronitrile (AIBN) at 60 °C .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . For example, the InChI code for “2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile” is "1S/C7H6F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1,5H2" .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the trifluoroethyl group . For instance, the nucleophilic addition reaction of benzenethiols (PhSH) to 1-(2-nitrovinyl) benzenes (βNS) in the presence of triethylamine (TEA) has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve the trifluoroethyl group . For example, “2,2,2-Trifluoroethyl Acetate” has been studied as a new type of electrolyte solvent for lithium-ion batteries .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole motif, present in our compound, plays a crucial role in drug discovery. Researchers have exploited its high chemical stability, aromatic character, and hydrogen bonding ability to design novel pharmaceutical agents. Notable examples include:
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:
Materials Science
The incorporation of 1,2,3-triazoles into polymers and materials enhances their properties. These applications range from drug delivery systems to smart materials.
Wirkmechanismus
The mechanism of action for similar compounds often involves interactions with the trifluoroethyl group . For example, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro[pyrrolidin-oxindoles] has been investigated .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on similar compounds often involve the trifluoroethyl group . For example, the characteristics of “2,2,2-Trifluoroethyl Acetate” as a new type of electrolyte solvent for lithium-ion batteries have been reported, suggesting potential future applications in energy storage . Additionally, advances in the synthesis and application of tetrafluoroethylene- and 1,1,2,2-tetrafluoroethyl-containing compounds have been reviewed, highlighting potential future directions in pharmaceuticals, agrochemicals, pesticides, and advanced materials .
Eigenschaften
IUPAC Name |
2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)5-13-6(1-3-11)2-4-12-13/h2,4H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMQKSFIRXQRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)
![Ethyl 1-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2382016.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382020.png)


![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![Methyl (E)-4-[[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2382029.png)


